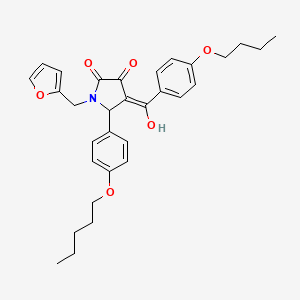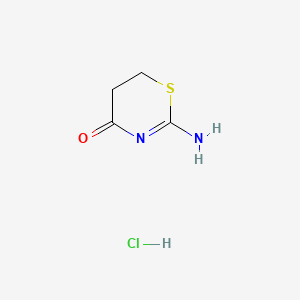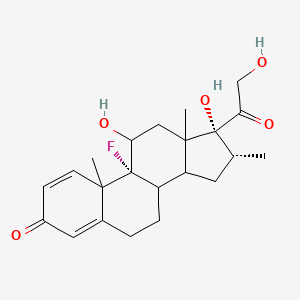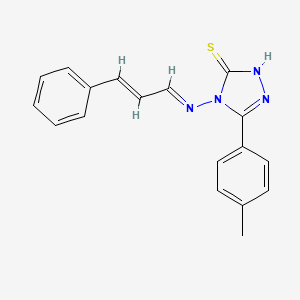
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is an organic compound with the chemical formula C4H10N4O2 It is a derivative of hydrazine and is characterized by the presence of two dimethyl groups attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as dimethylhydrazine and phosgene, are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The process is carefully monitored to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify biomolecules. The specific pathways and targets depend on the context of its use, such as in biological or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide: This compound has four methyl groups attached to the hydrazine moiety, making it more sterically hindered compared to N1,N~2~-Dimethylhydrazine-1,2-dicarboxamide.
Uniqueness
N~1~,N~2~-Dimethylhydrazine-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its dimethyl groups provide steric hindrance and influence its interactions with other molecules, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
2937-76-0 |
|---|---|
Molekularformel |
C4H10N4O2 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
1-methyl-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C4H10N4O2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
InChI-Schlüssel |
KEVMLDYEYQYFSV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-fluorobenzamide](/img/structure/B12005316.png)




![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)


![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
